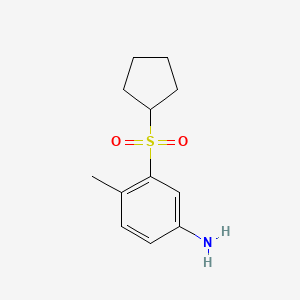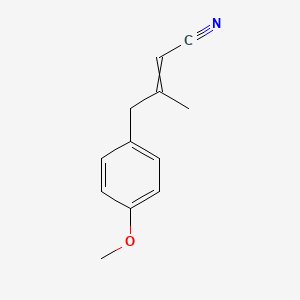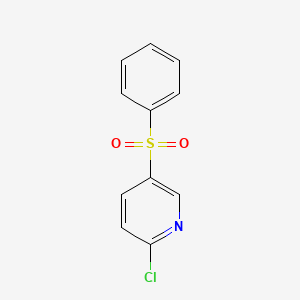
3-(Cyclopentanesulfonyl)-4-methylaniline
Vue d'ensemble
Description
3-(Cyclopentanesulfonyl)-4-methylaniline, also known as CPM, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in many areas of science and technology, including organic synthesis, biochemistry, and drug discovery. CPM has been used as a catalyst in the synthesis of various organic compounds, as a reagent in biochemistry, and as an inhibitor of enzyme activity. CPM is also used in drug discovery as a tool for the identification and characterization of novel compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of dye intermediates containing sulfonamide as a linking group have been explored. For instance, derivatives of 3-methyl-4-acetaminobenzenesulfonyl chloride were prepared and characterized by IR, 1HNMR, 13CNMR, and MS techniques, demonstrating the utility of these compounds in the synthesis of complex organic molecules (Bo, 2007).
Reaction Mechanisms and Applications
- Studies on the N-dealkylation of N-cyclopropylamine by horseradish peroxidase have shed light on the fate of the cyclopropyl group lost upon N-dealkylation, revealing insights into the oxidative mechanisms involving cyclopropylamines (Shaffer, Morton, & Hanzlik, 2001).
- Research into the reactions of N-methylsulfonyl- and N-(p-tolylsulfonyl)-2-(cyclopent-1-en-1-yl)-6-methylaniline with molecular bromine has expanded the understanding of how these reactions can lead to various anilines and derivatives, further contributing to the synthetic versatility of these compounds (Gataullin & Fatykhov, 2008).
Novel Syntheses and Catalysis
- The development of novel synthetic routes and catalysts has been a significant focus. For instance, copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes has been demonstrated, offering a new pathway for synthesizing tetrahydroquinolines (Nishino et al., 2011).
Antibacterial Activity
- The synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been reported for their antibacterial activity, showing the potential of these compounds in medical applications, particularly against Gram-positive bacteria (Zhi et al., 2005).
Non-Linear Optical Properties
- Exploration of non-linear optical properties in synthesized compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, has been conducted, revealing the potential of these materials in optical and electronic applications (Rizwan et al., 2021).
Propriétés
IUPAC Name |
3-cyclopentylsulfonyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-7-10(13)8-12(9)16(14,15)11-4-2-3-5-11/h6-8,11H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVJTIMGZFEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)





![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)

